barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate
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Overview
Description
Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate is a complex organic compound with the molecular formula C20H12BaN2O7S2. It is known for its unique structure, which includes a barium ion coordinated with a naphthalene-based azo dye. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate typically involves the diazotization of 1-naphthylamine followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include naphthoquinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Barium 3-hydroxy-4-(naphthylazo)naphthalene-2,7-disulfonate: Similar structure but with different substituents.
Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate: Another azo dye with distinct functional groups.
Uniqueness
Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate is unique due to its specific combination of barium ion and naphthalene-based azo dye, which imparts distinct chemical and physical properties. Its ability to form scintillating materials for X-ray dosage detection sets it apart from other similar compounds .
Properties
CAS No. |
68399-74-6 |
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Molecular Formula |
C20H12BaN2O7S2 |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ba/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
HZGFWBIESVONTB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
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